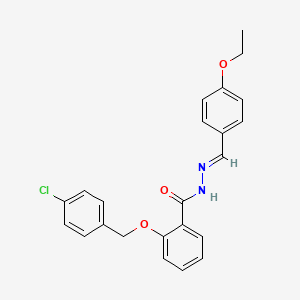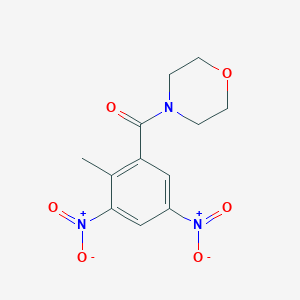
5,20-Dioxa-8,11,14,17-tetrathiatetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,20-Dioxa-8,11,14,17-tetrathiatetracosane is a chemical compound with the molecular formula C18H38O2S4 and a molecular weight of 414.758 g/mol . This compound is known for its unique structure, which includes multiple oxygen and sulfur atoms, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 5,20-Dioxa-8,11,14,17-tetrathiatetracosane involves several steps. One common method includes the reaction of a macrobicycle compound with diglycolyl chloride in the presence of a base, leading to the formation of a diamide. Subsequent reduction of this diamide results in the formation of the desired compound
Chemical Reactions Analysis
5,20-Dioxa-8,11,14,17-tetrathiatetracosane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfur and oxygen atoms within the compound .
Scientific Research Applications
This compound has several applications in scientific research. In chemistry, it is used as a ligand in the synthesis of complex metal structures. In biology and medicine, its unique structure allows it to interact with various biological molecules, making it a potential candidate for drug development and biochemical studies. In industry, it may be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5,20-Dioxa-8,11,14,17-tetrathiatetracosane involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can affect various biochemical pathways, depending on the specific application. For example, in drug development, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 5,20-Dioxa-8,11,14,17-tetrathiatetracosane include other polymacrocyclic ligands such as 8,18-dioxa-1,5,11,15-tetraaza-[13.5.2.25,11]-eicosane and 7,16-dioxa-1,4,10,13-tetraaza-[11.5.3.34,10]-octadecane These compounds share structural similarities but differ in the arrangement and number of oxygen and sulfur atoms, which can lead to different chemical properties and applications
Properties
CAS No. |
401819-83-8 |
|---|---|
Molecular Formula |
C18H38O2S4 |
Molecular Weight |
414.8 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2-butoxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethoxy]butane |
InChI |
InChI=1S/C18H38O2S4/c1-3-5-7-19-9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-8-6-4-2/h3-18H2,1-2H3 |
InChI Key |
UVXXPEPKOSECEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCSCCSCCSCCSCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)
![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)

![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)

![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)


![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)

![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)

